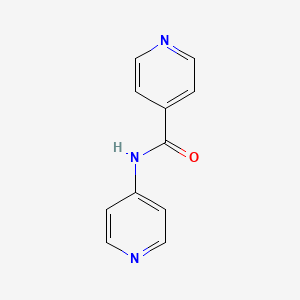

N-(Pyridin-4-yl)isonicotinamide

説明

N-(Pyridin-4-yl)isonicotinamide is an organic compound with the chemical formula C11H9N3O. It is a derivative of pyridine, featuring an amide group attached to the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

準備方法

The synthesis of N-(Pyridin-4-yl)isonicotinamide typically involves the reaction of pyridine-4-carboxylic acid with pyridine-4-amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

N-(Pyridin-4-yl)isonicotinamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine-4-carboxylic acid derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of pyridine-4-methanamine derivatives.

科学的研究の応用

Medicinal Chemistry

N-(Pyridin-4-yl)isonicotinamide has been explored for its potential therapeutic properties, including:

- Anticancer Activity : The compound has demonstrated the ability to inhibit cancer cell proliferation through modulation of key signaling pathways. For example, it has been shown to inhibit glycogen synthase kinase 3 (GSK-3), which is implicated in various cancers and neurodegenerative diseases .

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating chronic inflammatory diseases .

- Neuroprotective Properties : Its selective inhibition of GSK-3 suggests possible benefits in neurodegenerative conditions like Alzheimer's disease .

Biological Research

In biological contexts, this compound serves as a ligand in studies of enzyme interactions and receptor binding. It aids in understanding the molecular mechanisms underlying various biological processes, including:

- Enzyme Inhibition : The compound has been investigated as a phosphodiesterase-4 inhibitor, which can increase intracellular cyclic adenosine monophosphate (cAMP) levels, potentially benefiting respiratory diseases like asthma.

Industrial Applications

The compound is utilized in the development of advanced materials due to its unique chemical properties. It acts as a building block in organic synthesis, enabling the creation of more complex molecules for various industrial applications, including:

- Catalysis : this compound can enhance the efficiency and selectivity of chemical reactions.

Case Studies

- Study on GSK-3 Inhibition : A recent study demonstrated that derivatives of this compound exhibited improved potency against GSK-3 in cellular models of Alzheimer's disease, highlighting their potential for therapeutic development .

- Anticancer Properties : Another investigation revealed that this compound could selectively induce apoptosis in cancer cells while sparing normal cells, suggesting its viability as a targeted cancer therapy .

作用機序

The mechanism of action of N-(Pyridin-4-yl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved .

類似化合物との比較

N-(Pyridin-4-yl)isonicotinamide can be compared with other similar compounds, such as:

Pyridine-4-carboxamide: This compound lacks the additional pyridine ring and has different chemical properties and applications.

N-(Pyridin-4-yl)pyridine-4-carboxamide: Similar in structure but may have different reactivity and biological activities.

4-Pyridinecarboxamide, N-[2-(4-pyridinyl)ethyl]-: This compound has an ethyl linker between the pyridine rings, which can affect its chemical behavior and applications

生物活性

N-(Pyridin-4-yl)isonicotinamide, also known as N-(4-pyridyl)isonicotinamide, is an organic compound with significant biological activity and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula CHNO and a molecular weight of approximately 199.21 g/mol. The compound features a pyridine ring substituted at the 4-position with an isonicotinamide group, contributing to its unique chemical properties.

Biological Activities

This compound exhibits a range of biological activities that make it a subject of interest in various fields:

- Antimicrobial Activity : This compound has been studied for its potential as an antimicrobial agent, particularly in the treatment of tuberculosis. Its structure allows for interactions with bacterial enzymes, which may inhibit their function.

- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor of certain enzymes involved in lipid biosynthesis, particularly N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). Inhibitors of this enzyme have been shown to modulate emotional behavior in animal models .

- Metal Ion Coordination : The compound can form stable complexes with metal ions due to the lone pair electrons on the nitrogen atoms in the pyridine ring. This property may enhance its biological activity and alter its pharmacokinetic properties, making it suitable for various therapeutic applications.

The mechanism of action of this compound involves:

- Interaction with Enzymes : The compound can inhibit enzymatic pathways by binding to active sites or allosteric sites on enzymes, thereby modulating their activity.

- Metal Chelation : By chelating metal ions, it may influence enzymatic reactions that require metal cofactors, potentially leading to reduced enzyme activity.

Case Studies

- Antimicrobial Efficacy : In a study focusing on the antibacterial properties of isonicotinamides, this compound demonstrated significant activity against Mycobacterium tuberculosis, suggesting its potential as a lead compound in tuberculosis treatment.

- Lipid Metabolism Modulation : A study highlighted the role of NAPE-PLD inhibitors in brain lipid metabolism. Compounds similar to this compound were shown to decrease levels of bioactive lipids in vivo, impacting emotional behavior in mice .

Data Table: Biological Activities and Mechanisms

特性

IUPAC Name |

N-pyridin-4-ylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c15-11(9-1-5-12-6-2-9)14-10-3-7-13-8-4-10/h1-8H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZNVMFOOMYSBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396024 | |

| Record name | N-pyridin-4-ylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64479-78-3 | |

| Record name | N-pyridin-4-ylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does N-(Pyridin-4-yl)isonicotinamide interact with metal ions, and what are the structural features of these complexes?

A1: this compound acts as a bidentate ligand, coordinating to metal ions through its nitrogen atoms. Research on its complex with cobalt(II) [ [] ] reveals that it binds to the metal center through the nitrogen atoms of its pyridine rings. The resulting complex, Diaquabis[this compound-κN]bis(thiocyanato-κN)cobalt(II), exhibits an octahedral geometry around the cobalt ion. The structure of this complex is further stabilized by hydrogen bonding interactions between the ligands and water molecules.

Q2: What are the potential applications of this compound in material science?

A2: Research suggests that this compound is a promising building block for creating porous materials like metal-organic frameworks (MOFs) [ [] ]. These MOFs possess unique properties, including high surface areas and tunable pore sizes. In one study, a copper-based MOF, 2(H2O)12, was successfully synthesized [ [] ]. The presence of amide groups within the MOF's pores allows for strong interactions with specific gases like carbon dioxide and acetylene. This characteristic makes this MOF highly selective in gas separation applications, particularly for separating these gases from methane.

Q3: Has this compound been explored for environmental remediation purposes?

A3: Recent research highlights the potential of this compound in designing materials for uranium capture and detection [ [] ]. A zinc-based metal-organic framework (HNU-50) utilizing N-pyridin-4-ylpyridine-4-carboxamide as a ligand demonstrated a remarkable ability to selectively adsorb uranium from aqueous solutions [ [] ]. The amide groups, along with uncoordinated carboxyl groups from another ligand in the framework, provide effective binding sites for uranyl ions. This material's ability to concurrently adsorb and detect uranium makes it a promising candidate for addressing uranium contamination in water sources.

Q4: How does the structural flexibility of this compound impact its coordination behavior and material properties?

A4: The flexibility of the this compound ligand, particularly the rotation around the amide bond, influences the structure of the resulting materials [ [] ]. This flexibility allows the ligand to adopt different conformations to optimize metal coordination geometries and packing arrangements within the crystal lattice. This adaptability is crucial for creating porous frameworks with specific pore sizes and shapes, directly impacting gas adsorption and separation properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。